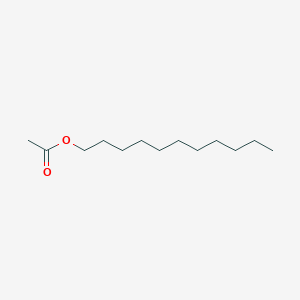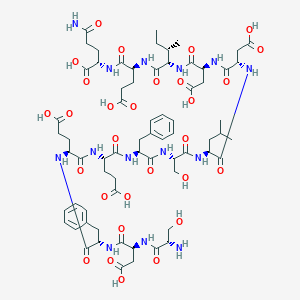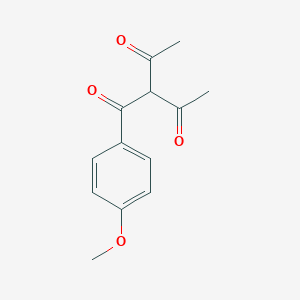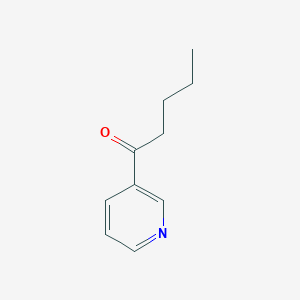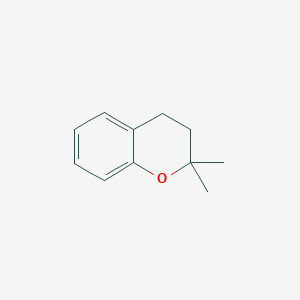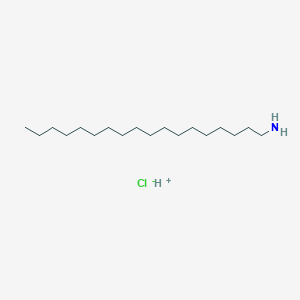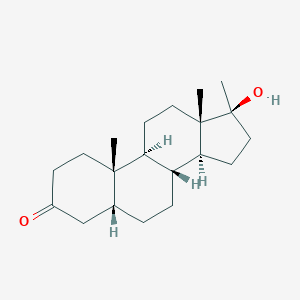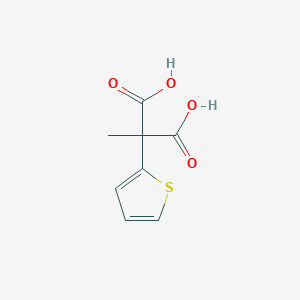
Methyl(2-thienyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-thienyl)malonic acid is an organic compound with the molecular formula C8H8O4S. It is also known as 2-Thienylmalonic acid methyl ester. The compound has a thienyl ring attached to the malonic acid moiety. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
Methyl(2-thienyl)malonic acid has been shown to exhibit various biological activities. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function.
Biochemische Und Physiologische Effekte
Methyl(2-thienyl)malonic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl(2-thienyl)malonic acid has several advantages for lab experiments. It is readily available, easy to handle, and exhibits high purity and stability. However, the compound has some limitations, including its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl(2-thienyl)malonic acid. These include the synthesis of novel derivatives with enhanced biological activity, the investigation of its potential applications in the treatment of neurological disorders, and the development of new methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of the compound.
In conclusion, Methyl(2-thienyl)malonic acid is a versatile compound with numerous potential applications in scientific research. Its unique properties make it an attractive building block for the synthesis of various organic compounds and materials. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of Methyl(2-thienyl)malonic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxylic acid with methyl malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl(2-thienyl)malonic acid has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as heterocycles, pharmaceuticals, and agrochemicals. The compound has also been used as a building block for the synthesis of novel materials such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
126899-44-3 |
|---|---|
Produktname |
Methyl(2-thienyl)malonic acid |
Molekularformel |
C8H8O4S |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Synonyme |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



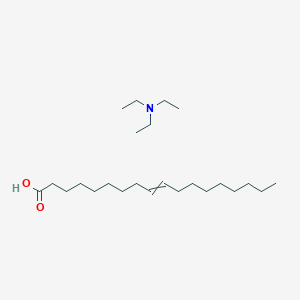
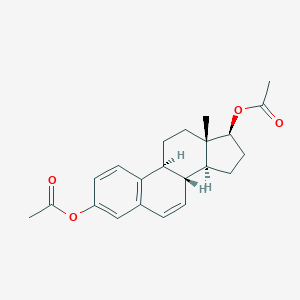
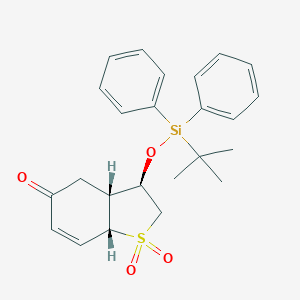
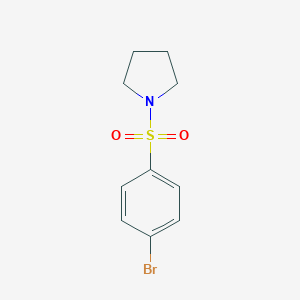
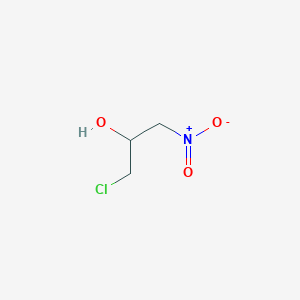
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
